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molecular formula C10H7BrO2S B134338 Methyl 5-bromo-1-benzothiophene-2-carboxylate CAS No. 7312-11-0

Methyl 5-bromo-1-benzothiophene-2-carboxylate

Cat. No. B134338
M. Wt: 271.13 g/mol
InChI Key: XDYVZHUZZZKQOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07977485B2

Procedure details

Starting from 2.99 g (14.7 mmol) of 5-bromo-2-fluorobenzaldehyde, by general method A with 0.88 g (22.1 mmol) of sodium hydride (60%) and 1.72 g (16.2 mmol) of methyl mercaptoacetate, 2.76 g (69.1% of theory) of the title compound are obtained.
Quantity
2.99 g
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step Two
Quantity
1.72 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](F)=[C:6]([CH:9]=1)[CH:7]=O.[H-].[Na+].[SH:13][CH2:14][C:15]([O:17][CH3:18])=[O:16]>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[S:13][C:14]([C:15]([O:17][CH3:18])=[O:16])=[CH:7][C:6]=2[CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.99 g
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)F
Step Two
Name
Quantity
0.88 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1.72 g
Type
reactant
Smiles
SCC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC2=C(C=C(S2)C(=O)OC)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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